Benzylidenemalonic acid
Overview
Description
Benzylidenemalonic acid, also known as 2-benzylidenemalonic acid, is an organic compound with the molecular formula C10H8O4. It is characterized by the presence of a benzylidene group attached to a malonic acid moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Benzylidenemalonic acid, also known as Malonic acid, benzylidene-, is a simple push-pull molecule . It has been reported that these molecules become good emitters in the crystalline phase .
Mode of Action
The mode of action of this compound is largely attributed to its structure and physical properties . In solution and in the amorphous phase, these molecules are hardly emissive. They become good emitters in the crystalline phase . This phenomenon is known as crystallization-induced emission (CIE) .
Biochemical Pathways
It’s known that the mass spectra of benzylidenemalonic acids are dominated by dehydration to species formulated as anhydrides . In some cases, ortho effects alter the fragmentation .
Pharmacokinetics
It’s known that the compound’s properties can change significantly depending on whether it’s in a solution, an amorphous phase, or a crystalline phase .
Result of Action
The primary result of this compound’s action is its emission in the crystalline phase . This emission is due to a restricted intramolecular rotation (RIR) phenomenon, specifically the hindered rotation around the aryl main axis of the compound .
Action Environment
The action of this compound is influenced by its environment. In particular, the compound’s emissive properties are affected by whether it’s in a solution, an amorphous phase, or a crystalline phase . Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylidenemalonic acid can be synthesized through the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions, with the formation of an enolate intermediate that subsequently reacts with the aldehyde to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solid catalysts such as hydrotalcites. These catalysts can enhance the efficiency and selectivity of the Knoevenagel condensation reaction, leading to higher yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzylidenemalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidenemalonic anhydride.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzylidenemalonic anhydride.
Reduction: Benzylidenemalonic alcohols or hydrocarbons.
Substitution: Various substituted benzylidenemalonic derivatives depending on the nucleophile used.
Scientific Research Applications
Benzylidenemalonic acid has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
Benzylidenemalononitrile: Similar in structure but contains a nitrile group instead of carboxylic acids.
Benzylidenemalonic anhydride: An oxidized form of benzylidenemalonic acid.
Diethyl benzylidenemalonate: An ester derivative of this compound.
Uniqueness: this compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
2-benzylidenepropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTAOXNYQGASTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207111 | |
Record name | Malonic acid, benzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-45-2 | |
Record name | Benzalmalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonic acid, benzylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylidenemalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonic acid, benzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylidenemalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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